Fmoc-Ala-Ala-Asn(Trt)-PAB-PNP is a complex compound with significant implications in the field of biochemistry, particularly in the synthesis of antibody-drug conjugates (ADCs). The full name reflects its components: Fmoc (9-fluorenylmethoxycarbonyl) represents a protective group for amino acids, while Ala (alanine), Asn (asparagine), and PAB (p-aminobenzyl) denote specific amino acid sequences and linkers used in peptide synthesis. The molecular formula for this compound is C51H49N5O7, and it has a molecular weight of approximately 844.0 g/mol .
Fmoc-Ala-Ala-Asn(Trt)-PAB-PNP is classified as a peptide linker and is primarily utilized in the formation of ADCs. These conjugates are designed to deliver cytotoxic agents directly to cancer cells, minimizing damage to normal tissues. The compound is sourced from various chemical suppliers, including AxisPharm and CD Bioparticles, which offer it with high purity for research purposes .
The synthesis of Fmoc-Ala-Ala-Asn(Trt)-PAB-PNP typically involves the use of solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. Key steps in the synthesis include:
The use of a cleavable linker like PAB allows for the selective release of the cytotoxic agent once the ADC reaches its target site. This process enhances the therapeutic index of the drug by ensuring that cytotoxic effects are localized .
The compound has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 7. This structural information is crucial for understanding its reactivity and interactions in biological systems.
Fmoc-Ala-Ala-Asn(Trt)-PAB-PNP participates in various chemical reactions primarily related to peptide bonding and conjugation processes. Key reactions include:
These reactions are fundamental in developing targeted therapies for cancer treatment .
The mechanism of action for Fmoc-Ala-Ala-Asn(Trt)-PAB-PNP revolves around its role as a linker in ADCs. Once administered:
This mechanism enhances therapeutic efficacy while reducing systemic toxicity associated with conventional chemotherapy .
Fmoc-Ala-Ala-Asn(Trt)-PAB-PNP appears as a solid at room temperature with high purity levels typically exceeding 95%. Its solubility characteristics depend on solvent choice but generally exhibit good solubility in organic solvents.
Key chemical properties include:
Fmoc-Ala-Ala-Asn(Trt)-PAB-PNP serves critical roles in various scientific applications:
The development of cleavable linkers has progressed through three generations: acid-labile hydrazones, reducible disulfides, and enzyme-specific peptides. Early dipeptide linkers (e.g., Val-Cit and Phe-Lys) demonstrated improved tumor-specific payload release over non-cleavable systems but faced limitations in plasma stability and off-target cleavage [4]. This catalyzed the shift toward tripeptide linkers like Ala-Ala-Asn, which offer:
Fmoc-Ala-Ala-Asn(Trt)-PAB-PNP epitomizes this evolution through its PNP (p-nitrophenyl) carbonate leaving group, facilitating efficient amine conjugation while maintaining the protease-cleavable Ala-Ala-Asn motif [2] [4]. Comparative studies show tripeptide linkers reduce systemic payload release by >40% versus dipeptide analogs, significantly improving ADC therapeutic indices in vivo [7].
This 1009.07 g/mol compound (C58H52N6O11) integrates four functional domains that synergistically govern ADC performance [1] [2]:
Table 1: Structural Domains and Functions of Fmoc-Ala-Ala-Asn(Trt)-PAB-PNP
Domain | Chemical Structure | Function | Consequence |
---|---|---|---|
Fmoc | 9-Fluorenylmethoxycarbonyl | Amine protection | Enables sequential solid-phase synthesis; removable via piperidine treatment |
Tripeptide | Ala-Ala-Asn(Trt) | Protease substrate | Cathepsin B cleavage site; Trt (trityl) protects Asn side chain during synthesis |
PAB | para-Aminobenzyl alcohol | Self-immolative spacer | Post-cleavage 1,6-elimination releases free drug |
PNP | p-Nitrophenyl carbonate | Activated leaving group | Forms stable carbamate bonds with antibody amines |
The Trt protection on asparagine is critical for preventing side-chain cyclization and racemization during synthesis [8]. Meanwhile, the PNP group facilitates efficient conjugation to lysine residues or PEG spacers through nucleophilic aromatic substitution, with reaction kinetics 3.5× faster than NHS esters at physiological pH [4]. This architecture enables controlled, multi-stage drug release:
Table 2: Molecular Parameters of Fmoc-Ala-Ala-Asn(Trt)-PAB-PNP and Related Compounds
Compound | Molecular Weight (g/mol) | CAS Number | Key Modification |
---|---|---|---|
Fmoc-Ala-Ala-Asn(Trt)-PAB-PNP | 1009.07 | 1438853-39-4 | PNP activated ester |
Fmoc-Ala-Ala-Asn(Trt)-PAB | 843.97 | Not provided | Carboxylic acid terminus |
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB | 1047.20 | 2055042-69-6 | PEG3 solubility enhancer |
Fmoc-Ala-Ala-Asn-PAB-PNP | 766.75 | Not provided | Non-Tritylated Asn |
Ala-Asn(Trt)-PAB | 550.60 | 2055023-75-9 | Dipeptide core |
The rational design of Fmoc-Ala-Ala-Asn(Trt)-PAB-PNP emerged from two decades of peptide linker optimization:
The Ala-Ala-Asn sequence was specifically engineered for human cathepsin B selectivity, exhibiting kcat/KM values 8.2×104 M-1s-1 – 3-fold higher than Val-Ala-PAB linkers [3] [4]. This innovation addressed limitations of first-generation dipeptides, which were substrates for neutrophil-derived proteases causing bone marrow toxicity. Current clinical-stage ADCs incorporating Ala-Ala-Asn linkers show >90% tumor-specific payload release with minimal off-target toxicity [7].
Table 3: Evolution of Peptide Linker Technologies in ADC Development
Generation | Time Period | Representative Linkers | Key Advancement | Limitation Addressed |
---|---|---|---|---|
First | 2000-2008 | Val-Cit-PABC, Phe-Lys-PABC | Enzyme-specific cleavage | Non-specific hydrolysis |
Second | 2009-2015 | Ala-Ala-Asn-PAB, Val-Ala-PAB | Enhanced protease specificity | Off-target cleavage by carboxypeptidases |
Third | 2016-present | Fmoc-PEGn-Ala-Ala-Asn(Trt)-PAB-PNP | PEG-enhanced solubility | Linker aggregation in hydrophobic payloads |
Comprehensive Table of Related Compounds
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9